Platinum oxide monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

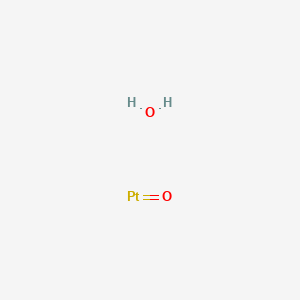

Platinum oxide monohydrate (PtO₂·H₂O), also known as Adams' catalyst, is a critical inorganic compound widely used in catalytic hydrogenation reactions. It is synthesized through the fusion of chloroplatinic acid (H₂PtCl₆) with sodium nitrate (NaNO₃) at high temperatures (500–600°C) . Upon reduction with hydrogen, this compound converts to platinum black (Pt), the active catalytic form responsible for accelerating hydrogenation of organic substrates such as nitro compounds, ketones, and alkenes . Key advantages include its reusability after reactivation with oxygen and adaptability to solvents like ethanol or acetic acid .

Scientific Research Applications

Catalytic Applications

Platinum oxide monohydrate is predominantly recognized for its catalytic properties, particularly in organic synthesis.

Hydrogenation and Hydrogenolysis

- Description : this compound acts as a catalyst for hydrogenation reactions, allowing the reduction of alkenes, alkynes, aromatics, carbonyls, nitro compounds, and more without affecting sensitive functional groups.

- Mechanism : Upon exposure to hydrogen, platinum oxide is reduced to platinum black, which is the active catalyst responsible for the reactions.

- Key Reactions :

- Reduction of ketones to alcohols.

- Hydrogenation of nitro compounds to amines.

- Selective reduction of alkenes in the presence of nitro groups.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Hydrogenation | Ketone to Alcohol | Reduction of carbonyl compounds |

| Hydrogenolysis | Nitro Compounds to Amines | Reduction with minimal side reactions |

| Selective Reduction | Alkenes in presence of Nitro Groups | Maintains integrity of nitro group |

Industrial Catalysis

This compound is also utilized in industrial processes such as:

- Automotive Catalytic Converters : Facilitates the conversion of harmful gases into less toxic emissions.

- Chemical Synthesis : Employed in various chemical reactions requiring precise control over reaction pathways.

Biomedical Applications

Recent research has highlighted the potential of platinum-based compounds, including this compound, in medical and dermatological fields.

Dermatology and Skincare

Platinum compounds exhibit biological activities that can be harnessed for therapeutic purposes:

- Antioxidant Properties : Platinum nanoparticles derived from platinum oxide can scavenge reactive oxygen species, reducing oxidative stress in skin cells.

- Anti-inflammatory Effects : They have shown promise in treating inflammatory skin conditions such as psoriasis and acne.

Case Study : A study demonstrated that platinum nanoparticles improved skin aesthetics by enhancing collagen synthesis and reducing inflammation, showcasing their potential in anti-aging products .

Cancer Therapy

Platinum-based drugs are well-known for their role in chemotherapy. Research into platinum nanoparticles indicates their ability to selectively induce apoptosis in cancer cells while minimizing damage to healthy tissues. This selectivity is enhanced through surface functionalization techniques that improve interaction with specific biological molecules .

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing advanced materials.

Electrochemical Applications

- Electrocatalysts : Platinum oxide nanoparticles are being explored for use in fuel cells and hydrogen evolution reactions due to their high catalytic activity and stability under operational conditions.

| Application | Description |

|---|---|

| Fuel Cells | Utilizes platinum oxide for efficient energy conversion |

| Hydrogen Evolution Reaction | Catalyzes the generation of hydrogen from water |

Research Findings : A study found that increasing the concentration of Pt(IV) sites within platinum oxide nanoparticles significantly enhances their electrocatalytic activity .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for platinum oxide monohydrate (PtO₂·H₂O), and how can researchers optimize reaction conditions to improve purity?

this compound is typically synthesized via the reduction of chloroplatinic acid (H₂PtCl₆) in alkaline media or controlled dehydration of hydrated platinum oxides. Key parameters include:

- Temperature : Optimal formation occurs at 100–150°C, with higher temperatures risking over-dehydration to anhydrous PtO₂ .

- Solvent selection : Aqueous or ethanol-water mixtures influence particle size and hydration stability .

- Post-synthesis validation : Residual platinum in filtrates should be tested using flame atomic absorption spectroscopy (FAAS) or colorimetric assays to confirm complete precipitation .

Methodological Tip : Use thermogravimetric analysis (TGA) to monitor hydration levels and ensure stoichiometric consistency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the hydration state and structural integrity of this compound?

- X-ray absorption spectroscopy (XAS) : XANES and EXAFS differentiate oxidation states (Pt²⁺ vs. Pt⁴⁺) and local coordination environments .

- X-ray diffraction (XRD) : Resolves discrepancies in reported lattice parameters (e.g., enlarged unit cell vs. metallic platinum) .

- Thermogravimetric analysis (TGA) : Quantifies water content and distinguishes monohydrate (PtO₂·H₂O) from higher hydrates or anhydrous forms .

Critical Note : Cross-validate with elemental analysis (e.g., ICP-MS) to confirm Pt:O ratios and rule out impurities .

Advanced Research Questions

Q. How do discrepancies in reported crystallographic data for this compound impact the validation of its proposed structure, and what methodologies can resolve these contradictions?

Early studies debated whether PtO₂·H₂O retains a platinum-like lattice or adopts a distinct oxide structure. For example, Galloni and Busch () observed enlarged lattice parameters compared to metallic Pt but noted inconsistencies in historical XRD data. To resolve this:

- Multi-technique approach : Combine high-resolution XRD with XAS to correlate long-range order and short-range coordination .

- Computational modeling : Density functional theory (DFT) simulations can predict stable configurations and hydration energetics .

Research Gap : Reconcile historical data with modern refinements to clarify whether PtO₂·H₂O forms a true oxide or a hydrated platinum matrix.

Q. What mechanistic insights explain the catalytic activity of this compound in hydrogenation reactions, and how do reaction parameters influence its reduction to active platinum black?

PtO₂·H₂O acts as a pre-catalyst, reducing in situ to platinum black (Pt⁰) under H₂ atmospheres. Key factors include:

- Reduction kinetics : Lower temperatures (<50°C) favor slower reduction, preserving catalytic activity for selective hydrogenation of carbonyl groups .

- Surface area : Smaller PtO₂·H₂O particles yield higher Pt⁰ dispersion, enhancing turnover frequency .

- Substrate interactions : Chloride ions (e.g., from HCl) can poison active sites, necessitating rigorous solvent purification .

Experimental Design : Monitor reduction progress using in situ Raman spectroscopy to correlate Pt⁰ formation with catalytic efficiency.

Q. How can computational methods predict the stability and reactivity of this compound in aqueous environments, particularly for electrocatalytic applications?

- Molecular dynamics (MD) : Simulate hydration shells and proton transfer mechanisms at PtO₂·H₂O/water interfaces .

- Reactivity screening : Use DFT to identify preferential adsorption sites for intermediates (e.g., O*, OH*) in oxygen evolution reactions (OER) .

Validation : Compare computational predictions with electrochemical impedance spectroscopy (EIS) data to refine models .

Q. Safety and Handling in Academic Research

Q. What are the recommended safety protocols for handling this compound in laboratory settings, particularly regarding inhalation risks and waste management?

- Exposure mitigation : Use fume hoods for synthesis and handling; monitor airborne Pt levels via NIOSH method S191 or OSHA ID121 .

- Waste disposal : Neutralize acidic residues (e.g., from chloroplatinic acid precursors) before disposal to prevent environmental leaching .

Pro Tip : Store PtO₂·H₂O in desiccators to minimize hydration variability and unintended reactivity.

Q. Data Interpretation and Reproducibility

Q. How should researchers address variability in reported physical properties (e.g., density, solubility) of this compound across studies?

- Standardize synthesis : Adopt consistent dehydration protocols (e.g., Wöhler-Frey method) to minimize batch-to-batch variations .

- Documentation : Report detailed experimental conditions (e.g., humidity, aging time) to enable cross-study comparisons .

Case Study : Moore and Pauling’s conflicting XRD data () underscore the need for transparent methodology in publications.

Q. Emerging Research Directions

- Biomedical applications : Investigate PtO₂·H₂O-derived complexes (e.g., enantiomeric platinum(II) monohydrates) for antitumor activity and reduced nephrotoxicity .

- Environmental catalysis : Optimize PtO₂·H₂O-supported systems for nitrate reduction in wastewater treatment, leveraging its redox versatility .

Comparison with Similar Compounds

Platinum Oxide Monohydrate vs. Platinum Black

Key Insight: Platinum black is the activated form of this compound, offering superior catalytic performance but requiring careful handling to prevent oxidation .

This compound vs. Palladous Oxide (PdO)

Key Insight : Palladous oxide is preferred for selective hydrogenation of alkynes, while platinum catalysts excel in aromatic systems .

This compound vs. Enantiomeric Platinum(II) Monohydrate Complexes

Key Insight : Stereochemistry dramatically influences biological activity. DWA2114R shows lower nephrotoxicity than its enantiomer DWA2114S due to reduced renal platinum accumulation .

This compound vs. SM-11355 (Pt(II) Monohydrate)

Key Insight : SM-11355’s lipophilicity enables targeted drug delivery, contrasting with platinum oxide’s broad catalytic use .

This compound vs. Tetraammineplatinum(II) Chloride Monohydrate

| Property | This compound | [Pt(NH₃)₄]Cl₂·H₂O |

|---|---|---|

| Role | Pre-catalyst | Catalyst precursor |

| Applications | Hydrogenation | Supported Pt catalysts, proteomics |

| Stability | Air-stable | Sensitive to moisture |

Key Insight: Tetraammineplatinum complexes are versatile precursors for synthesizing tailored Pt catalysts, unlike the direct use of this compound .

Properties

Molecular Formula |

H2O2Pt |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

oxoplatinum;hydrate |

InChI |

InChI=1S/H2O.O.Pt/h1H2;; |

InChI Key |

GUWZGMWHDAJAOC-UHFFFAOYSA-N |

Canonical SMILES |

O.O=[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.